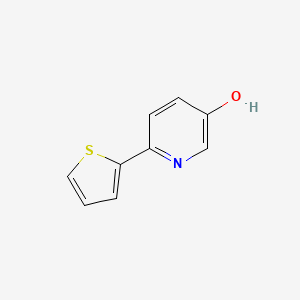

6-(Thiophen-2-yl)pyridin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-thiophen-2-ylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-7-3-4-8(10-6-7)9-2-1-5-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQKYWOHEGSEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671771 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-70-9 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Thiophen 2 Yl Pyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections

C-C Bond Disconnection: The most straightforward disconnection is at the C-C bond between the thiophene (B33073) and pyridine (B92270) rings. This approach simplifies the molecule into two key synthons: a substituted pyridine and a thiophene derivative. This strategy heavily relies on cross-coupling reactions, where one precursor is a halopyridine and the other is a thiophene organometallic reagent (or vice-versa).

Pyridine Ring Disconnection: A more complex approach involves breaking down the pyridine ring itself. This strategy falls under heterocycle annulation or multi-component reaction pathways. The precursors are typically acyclic chains containing fragments of the final ring, which are then cyclized to form the pyridinol core with the thiophene moiety already attached to one of the starting materials.

These distinct retrosynthetic pathways pave the way for the development of specific synthetic methodologies.

Development of Novel Synthetic Pathways

The synthesis of substituted pyridines like 6-(Thiophen-2-yl)pyridin-3-ol has evolved significantly, moving from classical, often harsh, condensation reactions to more sophisticated and efficient methods.

The most prevalent method for constructing the bond between the two heterocyclic rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. The general scheme involves the coupling of a halopyridine with a thiophene boronic acid or ester.

A typical reaction would involve 6-bromo-pyridin-3-ol and thiophen-2-ylboronic acid. The choice of catalyst, ligand, and base is crucial for reaction efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 80 | ~85 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | >90 |

Data are representative of typical Suzuki-Miyaura reactions for similar aryl couplings.

The mechanism involves the oxidative addition of the palladium(0) catalyst to the halopyridine, followed by transmetalation with the thiophene boronic acid and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Heterocycle annulation involves constructing the pyridine ring from acyclic or simpler cyclic precursors. One established method is the Bohlmann-Rahtz pyridine synthesis, which can be adapted for this target molecule. This involves the condensation of an enaminone with an ynone.

For this compound, the synthesis could start with a β-enaminone derived from 3-amino-1-(thiophen-2-yl)prop-2-en-1-one, which is then reacted with an appropriate partner like ethyl propiolate. The subsequent cyclization and aromatization lead to the formation of the pyridin-3-ol ring system. The reaction conditions often require elevated temperatures and can be catalyzed by acids or bases. ijpsonline.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a complex product, aligning with the principles of atom economy and green chemistry. mdpi.comtandfonline.com The synthesis of substituted pyridines is well-suited to MCR strategies. chim.it

A plausible three-component reaction for a related structure, 6-(thiophen-2-yl)pyridin-3-amine, involves reacting thiophene-2-carboxaldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide in the presence of a base like potassium carbonate, often accelerated by microwave irradiation. A similar strategy could be envisioned for the pyridin-3-ol analogue by modifying the starting components. For instance, a reaction between thiophene-2-carboxaldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source under specific conditions could lead to the desired pyridinol skeleton. chim.it

Table 2: Example of a Three-Component Pyridine Synthesis

| Aldehyde Component | Methylene Component | Third Component | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Malononitrile | N-alkyl-2-cyanoacetamide | K₂CO₃ / EtOH | Microwave, 90°C | Substituted Pyridin-3-amine |

The second entry represents a conceptual adaptation for the synthesis of the target pyridinol.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing yield and purity while minimizing reaction time and by-product formation. For transition metal-catalyzed reactions, this involves screening catalysts, ligands, bases, solvents, and temperatures.

A study on the synthesis of related bi-aryl compounds systematically optimized the base and solvent for a Suzuki coupling. rsc.orgrsc.org The findings indicated that while inorganic bases like potassium carbonate and cesium carbonate are effective, organic bases such as triethylamine (B128534) can also be used, sometimes leading to cleaner reactions. rsc.orgrsc.org The choice of solvent is also critical; polar aprotic solvents like DMF or ethereal solvents like dioxane are common, often in combination with water or ethanol (B145695). rsc.orgresearchgate.net

Table 3: Optimization of Base and Solvent for a Model Cross-Coupling Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOAc | DMF | 100 | 24 | Trace |

| 2 | K₂CO₃ | DMF | 80 | 6 | 40 |

| 3 | TEA | DMF | 80 | 3 | 85 |

| 4 | K₂CO₃ | THF | Reflux | 12 | 20 |

This table is a representative example based on findings for similar cyclization/coupling reactions, demonstrating the impact of base and solvent choice. rsc.orgrsc.org

For MCRs, optimization often focuses on the catalyst and reaction medium. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. mdpi.com

Green Chemistry Principles in Synthesis of this compound

The synthesis of this compound can incorporate several principles of green chemistry to reduce its environmental impact.

Atom Economy: Multi-component reactions are inherently more atom-economical than multi-step linear syntheses as most of the atoms from the starting materials are incorporated into the final product. mdpi.comtandfonline.com

Catalysis: The use of transition-metal catalysts, particularly those with high turnover numbers, is a cornerstone of green chemistry. acs.orgbeilstein-journals.org Catalytic routes require only small amounts of the metal and can often be run under milder conditions than stoichiometric reactions. mdpi.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times from many hours to just a few minutes. nih.gov

Use of Greener Solvents: Research into similar syntheses has explored the use of more environmentally benign solvents like ethanol or even water (for certain coupling reactions), reducing the reliance on hazardous solvents like DMF or chlorinated hydrocarbons. nih.govacs.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also minimize solvent use and waste generation. rsc.orgrsc.org

By focusing on catalytic, one-pot, and multi-component strategies, the synthesis of this compound can be made more efficient and sustainable.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 6 Thiophen 2 Yl Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 6-(Thiophen-2-yl)pyridin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton and Carbon-13 NMR Spectral Assignment Strategies

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. The pyridine ring protons would exhibit characteristic coupling patterns (doublets, doublet of doublets) based on their positions relative to the nitrogen atom and each other. The thiophene ring protons would also show a distinct set of coupled signals. The hydroxyl proton on the pyridine ring might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen, oxygen, and sulfur atoms. The carbon bearing the hydroxyl group (C-3 of the pyridine ring) and the carbons of the thiophene ring attached to the pyridine ring (C-2 of thiophene and C-6 of pyridine) would be of particular interest.

A hypothetical data table for the expected NMR signals is presented below. The chemical shifts are estimates based on known data for similar pyridine and thiophene derivatives.

| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |

| Pyridine Ring | ||

| H-2 | ||

| H-4 | ||

| H-5 | ||

| OH | ||

| C-2 | ||

| C-3 | ||

| C-4 | ||

| C-5 | ||

| C-6 | ||

| Thiophene Ring | ||

| H-3' | ||

| H-4' | ||

| H-5' | ||

| C-2' | ||

| C-3' | ||

| C-4' | ||

| C-5' |

Note: Actual chemical shifts (δ) in ppm would require experimental data.

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis (COSY, HMQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, confirming the connectivity of protons on the pyridine and thiophene rings.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the thiophene and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This would help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is vital for confirming the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous confirmation of its molecular formula, C₉H₇NOS.

Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 178.0321 | Requires experimental data |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern would provide valuable information about the compound's structure. Expected fragmentation pathways could include the loss of CO from the pyridinol ring, cleavage of the bond between the two rings, and fragmentation of the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and thiophene rings (in the 1400-1600 cm⁻¹ region), and C-O stretching (around 1200 cm⁻¹).

Expected Vibrational Bands:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| C=C / C=N stretch | 1400-1600 | 1400-1600 |

| C-O stretch | ~1200 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of molecular structure, offering exact measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state. mkuniversity.ac.in For this compound, crystallographic analysis would reveal the relative orientation of the thiophene and pyridine rings, the specific tautomeric form present in the crystal, and the detailed geometry of intermolecular interactions.

The process of single crystal X-ray diffraction (SCXRD) begins with the growth of a high-quality single crystal of the target compound, in this case, this compound. A suitable crystal, typically less than 1 mm in any dimension, is selected and mounted on a diffractometer. uni-saarland.de The crystal is then irradiated with a monochromatic X-ray beam.

The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these spots are meticulously recorded by a detector as the crystal is rotated. nih.gov This dataset is then processed to determine the unit cell dimensions and the crystal's space group symmetry.

The core challenge, known as the "phase problem," is solved using computational methods to calculate the phases associated with the measured intensities. nih.gov Direct methods, often implemented in software packages like SHELXS, are commonly used for small organic molecules. mkuniversity.ac.in Once the phases are determined, an electron density map of the molecule can be calculated. An atomic model is built into this map, and the structure is refined using full-matrix least-squares procedures (e.g., with SHELXL) to achieve the best fit between the calculated and observed diffraction data. mkuniversity.ac.in The final output is a detailed three-dimensional model of the molecule, including atomic coordinates and thermal displacement parameters.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound Note: This table presents example data for a related heterocyclic compound, as specific crystallographic data for this compound is not publicly available. This data is illustrative of a typical output from a single crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁N₃O₂S |

| Formula Weight | 309.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

| Data adapted from a study on a fused triazolo/thiadiazole compound containing indole (B1671886) and tolyl groups. mdpi.com |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgmdpi.com For this compound, the key functional groups—the hydroxyl group, the pyridine nitrogen, and the aromatic π-systems of both rings—are expected to dominate its supramolecular assembly.

Hydrogen bonds are among the strongest and most directional of these interactions. rsc.org A primary interaction anticipated in the crystal structure of this compound is the O-H···N hydrogen bond, which could occur between the hydroxyl group of one molecule and the nitrogen atom of an adjacent pyridine ring. acs.org This is a common and robust motif in hydroxypyridine derivatives. Weaker C-H···O and C-H···S interactions may also play significant roles in stabilizing the crystal lattice. acs.org

Furthermore, the planar, aromatic nature of the thiophene and pyridine rings makes them susceptible to π-π stacking interactions. mdpi.com These interactions, where the electron clouds of adjacent rings overlap, are crucial in the packing of many aromatic heterocyclic compounds. The specific geometry can be face-to-face or offset. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also frequently observed. mdpi.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated systems like this compound, this technique provides valuable insight into the molecule's electronic structure.

The spectrum of this compound is expected to display characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions would be associated with the extended π-conjugated system formed by the interconnected thiophene and pyridine rings. rsc.org

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen or the hydroxyl oxygen, to a π* antibonding orbital. These bands often appear as shoulders on the more intense π → π* peaks. rsc.org

The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of functional groups. For thiophene-pyridine co-oligomers, absorption peaks are often observed in the range of 300-450 nm. acs.org The substitution of a hydroxyl group on the pyridine ring can influence the electronic properties and thus shift the λmax. The solvent environment can also affect the spectrum; polar solvents may stabilize certain electronic states differently than nonpolar solvents, leading to shifts in λmax (solvatochromism).

Table 2: Representative UV-Vis Absorption Data for Thiophene-Pyridine Derivatives Note: This table presents example data for related thiophene-pyridine compounds to illustrate typical electronic transitions. Specific data for this compound is not available.

| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

| Pyrene-Thiophene-Pyridine Derivative (PySP) | THF | ~300-400 | π-π* with Charge Transfer (CT) character | rsc.org |

| Thiophene-Pyridine Co-oligomer (5a) | CH₂Cl₂ | 418 | π-π | acs.org |

| Poly(azomethine) with Thiophene-Pyridine (P-ThPy) | N/A | ~390, ~470 | π-π, n-π* | researchgate.net |

By analyzing the UV-Vis spectrum, researchers can understand the electronic communication between the thiophene and pyridine moieties and how functionalization with a hydroxyl group modulates the electronic energy levels of the molecule.

Computational and Theoretical Chemistry Studies on 6 Thiophen 2 Yl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely used to explore molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like 6-(Thiophen-2-yl)pyridin-3-ol, DFT calculations would typically be employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

While specific DFT studies on this compound are not readily found, research on analogous compounds provides a framework for the type of data that would be generated. For instance, studies on other thiophene-substituted pyridines and pyridinols use DFT to analyze how substituents influence the electronic landscape. researchgate.netresearchgate.netresearchgate.net For this compound, one would expect the electron-rich thiophene (B33073) ring and the electron-deficient pyridine (B92270) ring to significantly influence the charge distribution across the molecule.

A hypothetical DFT analysis would likely involve the B3LYP functional with a basis set such as 6-311++G(d,p) to calculate molecular orbitals and electrostatic potential maps. Such a study would reveal the localization of electron density and predict sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for Geometry Optimization and Energy Minimization

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are employed for high-accuracy calculations of molecular geometries and energies. utwente.nl For this compound, these methods would be used to find the most stable three-dimensional conformation of the molecule by minimizing its total energy. researchgate.net

The process involves optimizing bond lengths, bond angles, and dihedral angles. A key aspect for this molecule would be determining the preferred rotational orientation of the thiophene ring relative to the pyridine ring. Ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), could provide precise geometric parameters. Studies on similar bicyclic aromatic systems often use these methods to understand conformational preferences. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment.

Conformational Analysis and Rotational Barriers

MD simulations can be used to explore the conformational landscape of this compound. A primary focus would be the rotation around the single bond connecting the thiophene and pyridine rings. This rotation is subject to an energy barrier, which dictates the flexibility of the molecule. nih.govresearchgate.net

By simulating the molecule's movement, researchers can identify low-energy conformations and the transition states between them. The rotational energy barrier can be calculated, which is essential for understanding the molecule's structural dynamics. For similar bi-aryl systems, these barriers are influenced by steric hindrance and electronic interactions between the two rings. pearson.com

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. mdpi.com MD simulations are particularly useful for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how interactions, such as hydrogen bonding between the pyridinol's hydroxyl group and a protic solvent, affect the molecule's preferred shape and dynamics. researchgate.net Different solvents could stabilize different conformers of this compound, potentially altering its properties and reactivity.

Prediction of Reactivity Descriptors and Reaction Pathways

Computational methods are also used to predict how a molecule will react. Reactivity descriptors, derived from the outputs of quantum chemical calculations, provide a quantitative measure of a molecule's reactivity. tjnpr.org

For this compound, descriptors such as chemical potential, hardness, softness, and the electrophilicity index could be calculated using the energies of the HOMO and LUMO. researchgate.netacs.org Furthermore, Fukui functions can be computed to identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. These predictions are invaluable for guiding the synthesis of new derivatives and for understanding potential reaction mechanisms. While general principles of reactivity for pyridines and thiophenes are well-established, specific quantitative descriptors for this compound are not available in the literature.

Despite a comprehensive search for scientific literature, no specific research articles detailing the computational and theoretical chemistry studies of This compound were found. The search yielded information on related but structurally distinct compounds, such as its 3-amino analogue and other pyridine-thiophene derivatives. While computational methods like Density Functional Theory (DFT) and spectroscopic analyses (NMR, IR) are commonly employed for characterizing such heterocyclic compounds, specific data and detailed research findings for this compound are not available in the public domain.

Therefore, it is not possible to provide an article on "Computational Spectroscopy for Validation of Experimental Data" for this specific compound as per the user's request due to the lack of published research.

Reactivity and Reaction Mechanisms of 6 Thiophen 2 Yl Pyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Thiophene (B33073) Rings

The structure of 6-(Thiophen-2-yl)pyridin-3-ol presents two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (SEAr). The reactivity is governed by the electronic nature of each ring and the directing effects of the substituents.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. wikipedia.org Any electrophilic substitution on the pyridine ring is generally sluggish and requires harsh reaction conditions. The nitrogen atom also tends to protonate or coordinate with Lewis acids under typical SEAr conditions, further deactivating the ring by introducing a positive charge. wikipedia.org However, the hydroxyl (-OH) group at the 3-position is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. Conversely, the thiophen-2-yl group at the 6-position is generally considered an electron-donating group but can exert complex inductive and resonance effects. The interplay of these substituents dictates the likely positions of substitution. The activating effect of the hydroxyl group would direct incoming electrophiles to the 2, 4, and 6 positions. Since the 6-position is occupied, substitution would be favored at the 2 and 4 positions.

Thiophene Ring: In contrast to the pyridine ring, the thiophene ring is electron-rich and thus highly activated towards electrophilic substitution, with a reactivity much greater than that of benzene. Substitution on a 2-substituted thiophene preferentially occurs at the 5-position. The pyridinyl substituent on the thiophene ring acts as a deactivating group, reducing the thiophene's reactivity, but the 5-position remains the most probable site for electrophilic attack.

Given these competing factors, electrophilic substitution is most likely to occur on the more activated thiophene ring at the C5 position. Forcing conditions might lead to substitution on the pyridine ring, primarily at the positions ortho and para to the hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product | Ring System |

|---|---|---|

| Br₂ / FeBr₃ | 6-(5-Bromothiophen-2-yl)pyridin-3-ol | Thiophene |

| HNO₃ / H₂SO₄ | 6-(5-Nitrothiophen-2-yl)pyridin-3-ol | Thiophene |

| SO₃ / H₂SO₄ | 6-(Thiophen-2-yl)pyridine-3-sulfonic acid-5-yl | Thiophene |

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for nucleophilic reactions. In its neutral form, the oxygen atom's lone pairs can act as a nucleophile. Deprotonation with a base generates the corresponding pyridinolate anion, a much stronger nucleophile. Studies on 3-hydroxypyridine (B118123) show that it predominantly reacts as an oxygen nucleophile. researchgate.netresearchgate.net

Common reactions involving the hydroxyl group include:

Etherification: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (like NaH or K₂CO₃) would yield the corresponding O-alkylated ether, 3-alkoxy-6-(thiophen-2-yl)pyridine.

Esterification: Acylation with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534), would form the corresponding ester, 6-(thiophen-2-yl)pyridin-3-yl acetate.

Williamson Ether Synthesis: The pyridinolate anion can be used to displace a leaving group from a primary alkyl halide to form ethers.

The tautomerism of hydroxypyridines is an important consideration. While 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) exist predominantly in their pyridone forms, 3-hydroxypyridine exists primarily as the hydroxy tautomer, meaning the -OH group is readily available for reaction. chemtube3d.comwikipedia.org

Oxidation and Reduction Pathways

Oxidation: The this compound molecule has several sites susceptible to oxidation.

Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net The oxidation state of the sulfur significantly alters the electronic properties of the thiophene ring.

Hydroxypyridine Ring: The hydroxypyridine moiety can be sensitive to oxidation, potentially leading to ring-opening or the formation of quinone-like structures under strong oxidizing conditions, although this is less common for 3-hydroxypyridines compared to catechols or hydroquinones.

Reduction: The aromatic rings can be reduced under various conditions.

Catalytic Hydrogenation: Hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) at high pressure and temperature can lead to the saturation of one or both heterocyclic rings, yielding piperidine (B6355638) and/or tetrahydrothiophene (B86538) derivatives.

Desulfurization: Reductive desulfurization of the thiophene ring can be achieved using Raney Nickel, which would replace the thiophene ring with a butyl side chain.

Coordination Chemistry: Ligand Properties and Metal Complexation Studies

The molecular structure of this compound contains multiple potential donor atoms—the pyridine nitrogen, the hydroxyl oxygen, and the thiophene sulfur—making it a versatile ligand in coordination chemistry. nih.gov

Binding Modes and Chelation Sites

This ligand can adopt several coordination modes depending on the metal center, reaction conditions, and the presence of other ligands.

Monodentate Coordination: It can coordinate to a metal center through the pyridine nitrogen atom, which is the most common coordination site for pyridine-based ligands. wikipedia.org Coordination through the thiophene sulfur (η¹-S) is also possible, particularly with soft metal ions.

Bidentate Chelation: The most probable and stable coordination mode is bidentate chelation involving the pyridine nitrogen and the deprotonated hydroxyl oxygen (N,O-chelation). This would form a stable five-membered chelate ring with a metal ion.

Bridging Ligand: The ligand could bridge two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal while the hydroxyl oxygen or thiophene sulfur coordinates to another. The thiophene ring itself can also engage in η⁵-coordination, where the π-system of the ring binds to a metal center. ucl.ac.uk

Synthesis and Characterization of Metal Complexes

While specific complexes of this compound are not widely reported, synthesis would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. The use of a base is often required to deprotonate the hydroxyl group to facilitate O-coordination.

Characterization of the resulting metal complexes would involve standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm coordination, one would look for shifts in the C=N stretching frequency of the pyridine ring and changes in the O-H band upon deprotonation and coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the signals of the ligand upon complexation.

X-ray Crystallography: This technique would provide definitive information about the binding mode, coordination geometry, and bond lengths/angles in the solid state.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which are often sensitive to the coordination environment.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Ions |

|---|---|---|

| Monodentate | Pyridine-N | Most transition metals (e.g., Ru(II), Ni(II), Cu(II)) |

| Monodentate | Thiophene-S | Soft metals (e.g., Pd(II), Pt(II), Ag(I)) |

| Bidentate (N,O-chelate) | Pyridine-N, Hydroxyl-O | Many transition metals (e.g., Zn(II), Cu(II), Co(II)) |

| Bridging | N and O/S donors | Cluster compounds, polynuclear complexes |

Biological and Pharmacological Research Perspectives on 6 Thiophen 2 Yl Pyridin 3 Ol

Mechanistic Investigations of Bioactivity

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to drug development. For a molecule like 6-(thiophen-2-yl)pyridin-3-ol, mechanistic investigations would involve a combination of computational and experimental approaches to elucidate how it interacts with biological targets at a molecular level.

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. science.gov These studies involve systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. science.gov This process helps identify the key chemical features, or pharmacophores, responsible for the compound's effects.

For scaffolds related to this compound, such as thieno[2,3-b]pyridine (B153569) derivatives, SAR studies have been conducted to identify potent inhibitors of specific enzymes. For instance, research on a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase from Bacillus anthracis revealed critical insights. researchgate.net The study demonstrated that modifications at the amide group significantly influenced inhibitory activity. researchgate.net For example, introducing a methyl sulfonyl group resulted in a derivative with a very low nanomolar inhibition constant (Ki), indicating high potency. researchgate.net Conversely, replacing the amide with certain other groups led to a dramatic loss of activity. researchgate.net

These findings suggest that a similar SAR exploration of this compound would be a valuable endeavor. Modifications could include altering substituents on both the pyridine (B92270) and thiophene (B33073) rings to probe the electronic and steric requirements for optimal target binding.

Table 1: SAR Data for Selected 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives researchgate.net

| Compound ID | R Group (Substituent) | Yield (%) | Melting Point (°C) | Ki (nM) | Free Energy of Binding (kcal/mol) |

|---|---|---|---|---|---|

| 4d | O-C₂H₅ | 75% | 248-250 | 7.01 | -11.12 |

| 4f | p-Br | 60% | 180-182 | 9.51 | -10.94 |

| 4g | p-CH₃ | 72% | 227-230 | 13.16 | -10.75 |

| 4h | p-SO₂CH₃ | 68% | 190-193 | 22.12 | -10.44 |

| 4a | CN | 70% | 230-232 | 344.50 | -8.82 |

| 4e | p-F | 58% | 185-187 | 44,790 | -5.93 |

| 4i | H | 66% | 215-218 | 215,210 | -5.00 |

This table illustrates how different substituents (R Group) on a related thiophene-pyridine scaffold affect the inhibition constant (Ki) and binding energy against a specific biological target.

To visualize and understand how a compound interacts with its biological target, researchers employ computational techniques like molecular docking and molecular dynamics (MD) simulations. rsc.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. iosrjournals.org

In studies of related thiophene-pyridine hybrids, molecular docking has been used to elucidate binding modes. For example, docking studies of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives into the active site of the target enzyme revealed key interactions with specific amino acid residues. researchgate.net This type of analysis can explain the SAR data, showing, for instance, that a highly active compound forms crucial hydrogen bonds or hydrophobic interactions that are absent in less active analogs. researchgate.net

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex over time. nih.gov These simulations model the movements of atoms and molecules, helping to assess the stability of the predicted binding pose and providing deeper insights into the thermodynamics of the interaction. nih.gov For a compound like this compound, MD simulations could confirm whether the initial docked position is stable and identify any conformational changes in the protein or ligand upon binding. nih.gov

In Silico Approaches for Drug Discovery and Lead Optimization

In silico (computer-based) methods are integral to modern drug discovery, enabling the rapid screening of vast chemical libraries and the refinement of lead compounds to improve their drug-like properties. researchgate.netnih.gov These strategies are crucial for accelerating the development pipeline and reducing costs. researchgate.net

Fragment-based drug discovery (FBDD) is one such approach, where small molecular fragments are screened for binding to a target, and then grown, linked, or merged to create a more potent lead compound. researchgate.net A molecule like this compound could itself be considered a fragment or a starting point for optimization using these in silico techniques. researchgate.net

Computational tools are used to predict various properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T). tbzmed.ac.irnih.gov For instance, the topological polar surface area (tPSA) is a descriptor used to predict factors like bioavailability and blood-brain barrier penetration. tbzmed.ac.ir Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model for this compound derivatives could be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Lead optimization is a critical phase where a promising "hit" compound is modified to enhance its efficacy, selectivity, and pharmacokinetic properties. science.govnih.gov In silico methods guide this process by predicting how structural changes will affect these parameters. nih.gov For example, a genetic algorithm can be used to generate thousands of virtual analogs of a lead compound, which are then screened using QSAR models and molecular docking to identify candidates with improved binding affinity and stability. nih.gov This integrated computational approach is vital for efficiently transforming a promising scaffold like this compound into a viable drug candidate.

Applications of 6 Thiophen 2 Yl Pyridin 3 Ol Beyond Biological Systems

Materials Science Applications

The conjugated system formed by the thiophene (B33073) and pyridine (B92270) rings, along with the functional hydroxyl group, makes 6-(thiophen-2-yl)pyridin-3-ol a promising candidate for various applications in materials science, particularly in optoelectronics and polymer chemistry.

Organic Light-Emitting Diode (OLED) Components and Photonic Materials

The emission color of these materials can be tuned from blue to red by altering the electronic properties of the donor and acceptor moieties. The hydroxyl group on the pyridine ring of this compound can further influence the photophysical properties through hydrogen bonding and potential for derivatization. Computational studies on similar pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers have shown that their optoelectronic properties are highly dependent on their structure. rsc.org Thiophene-based D-π-A compounds have been successfully used as emitters in OLEDs, demonstrating high efficiency and brightness. evitachem.com

Table 1: Photophysical Properties of Analogous Thiophene-Pyridine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene-Pyridine Derivative 1 | 358 | 447 | - | nih.gov |

| Thiophene-Pyridine Derivative 2 | 359 | 405 | - | nih.gov |

| Pyridine-based Fluorophore 3a | 280 | 320 | - | mdpi.com |

This table presents data for analogous compounds to illustrate the potential photophysical properties of this compound.

Polymer Chemistry: Monomer Synthesis for Advanced Materials

The bifunctional nature of this compound, with polymerizable sites on both the thiophene and pyridine rings, as well as the reactive hydroxyl group, makes it a valuable monomer for the synthesis of advanced polymers. Conjugated polymers containing thiophene and pyridine units are of great interest for applications in organic electronics due to their tunable bandgaps and ambipolar charge transport properties. researchgate.net

Polymers based on thiophene and pyridine rings have been synthesized both chemically and electrochemically, exhibiting low bandgaps and both p- and n-type doping capabilities, making them suitable for electronic devices. researchgate.net The hydroxyl group of this compound can be used to introduce side chains to the polymer, which can improve solubility and processability, or to create cross-linked materials with enhanced thermal and mechanical stability. The incorporation of such monomers can lead to polymers with interesting optical and electronic properties, suitable for applications in organic solar cells, field-effect transistors, and sensors. mdpi.com

Catalysis: Role as a Ligand or Organocatalyst

The presence of nitrogen and sulfur atoms with lone pairs of electrons, along with the acidic proton of the hydroxyl group, allows this compound to act as a versatile ligand in transition metal catalysis or as an organocatalyst.

Transition Metal Catalysis Involving this compound Complexes

The pyridine nitrogen and the thiophene sulfur can coordinate to a metal center, forming stable chelate complexes. Such bidentate ligands are widely used in transition metal catalysis. Thiophene-pyridine ligands have been employed in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The electronic properties of the ligand, influenced by the hydroxyl group, can tune the reactivity and selectivity of the metal catalyst. For example, palladium complexes with coumarin-tethered N-heterocyclic carbene ligands bearing a pyridine moiety have been used for the direct arylation of substituted 4-(thiophen-2-yl)pyridine. mdpi.com

Table 2: Applications of Thiophene-Pyridine Analogues as Ligands in Catalysis

| Catalytic Reaction | Metal | Ligand Type | Application | Reference |

|---|---|---|---|---|

| Cross-coupling | Palladium | N-heterocyclic carbene with pyridine | Synthesis of biaryls | mdpi.com |

| C-S Cross-coupling | Palladium | Monophosphine | Synthesis of aryl thioethers | nih.gov |

This table showcases the utility of related thiophene-pyridine systems as ligands in various catalytic reactions.

Organocatalytic Applications

The this compound molecule possesses features that could enable it to function as an organocatalyst. The pyridine nitrogen is a Lewis base, and the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor. This combination can facilitate a variety of organic transformations. Pyridine N-oxides, which can be synthesized from the corresponding pyridines, are effective Lewis basic organocatalysts for a range of reactions. researchgate.net Furthermore, hydroxypyridines can participate in N- and O-arylation reactions catalyzed by copper. acs.org The catalytic activity of nornicotine, a molecule with a pyridine ring, in aldol (B89426) reactions is enhanced upon coordination to a metal, which increases the electron-withdrawing nature of the pyridine ring. nih.gov This suggests that the electronic properties of the thiophene ring in this compound could similarly influence its potential as an organocatalyst.

Chemo-Sensors and Probes: Design and Sensing Mechanisms

The conjugated π-system of this compound is sensitive to its chemical environment, making it a promising platform for the development of chemosensors. The interaction of the pyridine nitrogen, the thiophene sulfur, or the hydroxyl group with analytes can lead to changes in the molecule's photophysical properties, such as fluorescence or color, enabling their detection.

Thiophene-based chemosensors are known for their high sensitivity and selectivity in detecting metal ions. nih.gov The sensing mechanism often involves chelation of the metal ion by the heteroatoms, leading to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). For example, a dipyridine-thiophene-based fluorescent probe has been developed for the selective recognition of Cu²⁺ ions. unigoa.ac.in

The hydroxyl group in this compound also makes it a candidate for pH sensing. The protonation or deprotonation of the pyridine nitrogen or the hydroxyl group would alter the electronic structure of the molecule, leading to a change in its fluorescence. Conjugated polymers containing pyridine rings have been shown to be effective and reusable pH sensors. nih.gov The fluorescence intensity of these polymers changes upon the addition of acid or base.

Table 3: Sensing Applications of Analogous Thiophene-Pyridine Compounds

| Analyte | Sensing Mechanism | Signal Change | Reference |

|---|---|---|---|

| Cu²⁺ | Chelation | Fluorescence quenching | unigoa.ac.in |

| Al³⁺ | Chelation | Fluorescence quenching | nih.gov |

This table provides examples of the sensing capabilities of related thiophene-pyridine structures.

The design of a chemosensor based on this compound could involve tailoring the molecule to selectively bind to a specific analyte. The sensing mechanism would rely on the modulation of intramolecular charge transfer (ICT) upon analyte binding. The electron-donating thiophene and electron-accepting pyridine create a natural ICT pathway that can be perturbed by external stimuli, leading to a detectable optical response.

Analytical Chemistry Methodologies

In analytical chemistry, this compound is primarily characterized using a suite of well-established spectroscopic and chromatographic techniques. These methodologies are crucial for confirming the identity, purity, and structural integrity of the compound following its synthesis or prior to its use in further applications. Direct applications of this compound as an analytical reagent, such as a sensor or indicator, are not widely documented in current literature. However, the analytical techniques employed for its characterization are fundamental to its scientific study.

The structural confirmation of this compound and related thiophene-pyridine derivatives relies heavily on a combination of spectroscopic methods. ijcrt.orgresearchgate.netnih.govmdpi.com These techniques provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For this compound, characteristic signals in the aromatic region of the NMR spectrum would confirm the presence of both the thiophene and pyridine rings. ijcrt.orgmdpi.comrsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The molecular ion peak in the mass spectrum would correspond to the exact mass of the this compound molecule. ijcrt.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational bands would indicate the presence of the hydroxyl (-OH) group, C-O, C=N, and C-S bonds, as well as the aromatic C-H and C=C stretching vibrations of the pyridine and thiophene rings. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. The conjugated system formed by the thiophene and pyridine rings would result in characteristic absorption bands in the UV-Vis spectrum. ijcrt.org

Chromatographic and Other Analytical Techniques:

Elemental Analysis: This technique is used to determine the elemental composition (carbon, hydrogen, nitrogen, sulfur) of the compound, which can be compared with the theoretical values calculated from its molecular formula to verify its purity and identity. researchgate.net

Below are interactive data tables summarizing the typical analytical data that would be expected for the characterization of this compound.

Expected ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~9.0 - 10.0 | -OH |

| ¹H | ~7.0 - 8.5 | Aromatic protons (Pyridine and Thiophene rings) |

| ¹³C | ~150 - 160 | C-OH (Pyridine) |

| ¹³C | ~115 - 150 | Aromatic carbons (Pyridine and Thiophene rings) |

Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C and C=N | 1400 - 1600 | Stretching |

| C-S | 600 - 800 | Stretching |

Structure Activity Relationships Sar and Structure Property Relationships Spr of 6 Thiophen 2 Yl Pyridin 3 Ol and Its Analogues

Systematic Modification of the Pyridine (B92270) Core

The pyridine ring is a key structural feature that can be modified to fine-tune the electronic properties, reactivity, and binding interactions of the entire molecule. Modifications can include the introduction of various substituents at different positions on the ring.

Research on related pyridine-containing compounds, such as pyridinophanes, has demonstrated that substitutions on the pyridine ring provide a regulatory handle on the electronic properties of associated metal centers and, consequently, their catalytic activity. rsc.org For instance, introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density of the pyridine ring. nih.gov This, in turn, influences the molecule's pKa, redox potential, and its ability to participate in hydrogen bonding or other non-covalent interactions with biological targets.

In the context of 6-(thiophen-2-yl)pyridin-3-ol, introducing small alkyl groups, halogens, or cyano groups at positions 2, 4, or 5 of the pyridine ring could lead to analogues with varied biological profiles. For example, studies on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have shown that the nature of the aryl group at the 6-position significantly impacts their anticancer activity. nih.govresearchgate.net While the core is slightly different, it highlights the importance of substitution on the pyridine ring for biological efficacy.

Table 1: Predicted Effects of Pyridine Core Modifications on Physicochemical Properties

| Modification Position | Substituent Type | Predicted Effect on Electron Density | Potential Impact on Biological Activity |

|---|---|---|---|

| C2, C4, C5 | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | May enhance binding through increased basicity or improved hydrophobic interactions. |

| C2, C4, C5 | Electron-Withdrawing (e.g., -Cl, -CF₃) | Decrease | Could alter binding mode, improve membrane permeability, or affect metabolic stability. |

Variations of the Thiophene (B33073) Moiety

The thiophene ring serves as an important pharmacophore and its modification can significantly impact the molecule's properties. nih.gov Thiophene is often considered a bioisostere of a phenyl ring, but its unique electronic and steric properties offer opportunities for optimization. nih.gov

Variations can include:

Substitution on the thiophene ring: Introducing substituents at the 3', 4', or 5' positions of the thiophene ring can influence lipophilicity, electronic distribution, and steric hindrance. For example, adding a methyl group could enhance hydrophobic interactions, while a halogen could introduce a potential halogen bond interaction.

Bioisosteric replacement: Replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyrrole, thiazole, or a phenyl ring) can drastically alter the compound's SAR. Each heterocycle possesses a different arrangement of heteroatoms and aromatic character, which will affect how the molecule interacts with its target. nih.gov Research on other heterocyclic compounds has shown that such replacements can lead to significant changes in biological activity, sometimes improving potency or selectivity. nih.gov

Table 2: Potential Bioisosteric Replacements for the Thiophene Moiety

| Original Moiety | Bioisosteric Replacement | Key Property Change | Rationale for Variation |

|---|---|---|---|

| Thiophene | Phenyl | Increased hydrophobicity, altered electronics | To explore interactions within a more traditional aromatic pocket. |

| Thiophene | Furan | Increased polarity, different H-bond accepting capacity | To probe the importance of the sulfur atom and potentially improve solubility. |

| Thiophene | Thiazole | Introduction of a nitrogen atom, altered dipole moment | To introduce a new hydrogen bond acceptor and modify the electronic profile. |

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position is a critical functional group. It can act as both a hydrogen bond donor and acceptor and its acidity can be modulated. Derivatization of this group is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties. researchgate.net

Common derivatizations include:

Ethers: Conversion to an ether (e.g., O-methylation) removes the hydrogen bond donating ability and increases lipophilicity. This can improve cell membrane permeability.

Esters: Acylation to form an ester can create a prodrug, which may be cleaved in vivo to release the active hydroxyl compound. This can improve oral bioavailability.

Carbonates and Carbamates: These derivatives can also serve as prodrugs or modify the molecule's interaction with its target.

The choice of derivatizing agent can be guided by the desired properties. For instance, using acyl chlorides, organic anhydrides, or isocyanates can yield a variety of ester and carbamate (B1207046) derivatives. researchgate.net Studies on other phenolic compounds have consistently shown that such modifications significantly affect their biological profiles.

Impact of Substituent Effects on Reactivity and Biological Activity

Electronic Effects: Electron-withdrawing groups on either ring will decrease the electron density of the aromatic systems, potentially making them less susceptible to oxidative metabolism but also affecting the pKa of the hydroxyl group and the basicity of the pyridine nitrogen. Conversely, electron-donating groups will have the opposite effect. These electronic shifts can be critical for receptor binding, as they alter the strength of hydrogen bonds, pi-pi stacking, and other electrostatic interactions. nih.govnih.gov

Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, or they could provide beneficial van der Waals interactions if they fit into a corresponding hydrophobic pocket.

The interplay between these effects is complex. For example, a substituent might have a favorable electronic effect but an unfavorable steric effect. The goal of SAR studies is to deconvolute these factors to identify the optimal combination of substituents for a given biological target.

Computational Approaches to SAR/SPR Prediction

Computational chemistry provides powerful tools for predicting the SAR and SPR of novel analogues before their synthesis, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., logP, molar refractivity, electronic properties), a predictive model can be built. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor). Docking studies can help to visualize the binding mode of this compound analogues and explain observed SAR trends. For example, it can show how a particular substituent enhances binding by forming a new hydrogen bond or hydrophobic interaction. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the electronic properties of molecules, such as HOMO-LUMO energy gaps, electrostatic potential maps, and dipole moments. researchgate.netnih.govnih.gov These calculations help in understanding the reactivity and stability of different analogues and how substituents modulate these properties.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Advanced Derivatization and Analogue Synthesis of 6 Thiophen 2 Yl Pyridin 3 Ol

Functionalization of the Pyridine (B92270) and Thiophene (B33073) Rings

The pyridine and thiophene rings of 6-(Thiophen-2-yl)pyridin-3-ol are amenable to a variety of functionalization reactions, enabling the introduction of diverse substituents. Electrophilic aromatic substitution is a common strategy for the direct introduction of functional groups. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, primarily at the 5-position of the thiophene ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds on the heterocyclic rings. For these reactions to be employed, the parent compound typically first undergoes halogenation to provide a suitable handle for coupling.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups. A halogenated derivative of this compound can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, a bromo-substituted derivative could be reacted with an arylboronic acid to yield an aryl-substituted analogue.

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with an organic halide in the presence of a palladium catalyst. This method is also effective for creating new C-C bonds and is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. A halo-derivative of the parent compound can be reacted with a primary or secondary amine to introduce a variety of amino substituents.

These cross-coupling reactions offer a modular approach to the synthesis of a library of analogues with diverse functionalities.

| Reaction Type | Reagents | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | 6-(5-Bromothiophen-2-yl)pyridin-3-ol |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-(5-Arylthiophen-2-yl)pyridin-3-ol |

| Stille Coupling | Organostannane, Pd catalyst | 6-(5-Alkylthiophen-2-yl)pyridin-3-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-(5-Aminothiophen-2-yl)pyridin-3-ol |

Modifications and Esterification/Etherification of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine ring is a key site for derivatization, allowing for significant alterations in the molecule's polarity, solubility, and biological activity.

Etherification: The formation of an ether linkage can be accomplished through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl and substituted alkyl chains. For instance, reacting this compound with an alkyl bromide in the presence of a suitable base would yield the corresponding ether. In a related synthesis, a hydroxyl-containing bipyridine derivative was alkylated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. nih.gov

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. However, for more sensitive substrates, milder conditions are often preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a highly effective method for forming esters at room temperature. This would allow for the coupling of this compound with a wide range of carboxylic acids to produce a library of ester derivatives.

| Reaction Type | Reagents | Potential Product |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH) | 3-(Alkoxy)-6-(thiophen-2-yl)pyridine |

| Fischer Esterification | Carboxylic acid, Acid catalyst | 6-(Thiophen-2-yl)pyridin-3-yl ester |

| Steglich Esterification | Carboxylic acid, DCC, DMAP | 6-(Thiophen-2-yl)pyridin-3-yl ester |

Synthesis of Poly-substituted Derivatives

The synthesis of poly-substituted derivatives of this compound involves a combination of the functionalization strategies described in the preceding sections. By strategically applying a sequence of reactions, multiple substituents can be introduced at various positions on both the pyridine and thiophene rings, as well as on the hydroxyl group.

For example, a synthetic route could begin with the halogenation of the thiophene ring. The resulting halo-derivative could then undergo a cross-coupling reaction, such as a Suzuki coupling, to introduce a new substituent at that position. Subsequently, the hydroxyl group could be modified via etherification or esterification. Further functionalization of the pyridine ring, although generally more challenging than the thiophene ring, could also be explored through metalation-based strategies followed by quenching with an electrophile.

The order of these reactions would be crucial to avoid unwanted side reactions and to achieve the desired substitution pattern. The synthesis of such poly-substituted derivatives allows for the exploration of a much larger chemical space and the potential to optimize multiple properties of the molecule simultaneously.

Creation of Dimeric or Polymeric Analogues

The creation of dimeric or polymeric analogues of this compound opens up possibilities for developing new materials with interesting electronic and photophysical properties.

Dimeric Analogues: Dimeric structures can be synthesized through various coupling strategies. For instance, a halogenated derivative of this compound could be subjected to an Ullmann coupling, a copper-catalyzed reaction that couples two aryl halides to form a biaryl linkage. Alternatively, a Suzuki or Stille coupling reaction could be employed, where a di-boronic acid or di-stannane derivative is coupled with two equivalents of the halogenated parent compound. Another approach involves the oxidative coupling of the parent molecule, which can lead to the formation of a direct bond between two molecules.

Polymeric Analogues: The synthesis of polymeric materials based on the this compound scaffold can be envisioned through polycondensation reactions. For example, if a di-functionalized monomer is synthesized (e.g., a di-halo derivative), it could undergo a step-growth polymerization with a suitable co-monomer. For instance, a di-bromo derivative could be polymerized with a di-boronic acid via a Suzuki polycondensation to form a conjugated polymer. The hydroxyl group could be either protected during polymerization and deprotected afterward, or it could be derivatized prior to polymerization to be incorporated into the polymer backbone or as a pendant group. Such polymers could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Future Directions and Emerging Research Avenues for 6 Thiophen 2 Yl Pyridin 3 Ol

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. jchemlett.commdpi.com By training algorithms on datasets of 6-(thiophen-2-yl)pyridin-3-ol analogues and their corresponding biological activities, it is possible to create predictive models. These models can then be used to forecast the therapeutic efficacy of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. rsc.org

Furthermore, AI and ML can be employed in large-scale virtual screening campaigns. nih.gov Vast libraries of virtual compounds based on the this compound scaffold can be rapidly assessed for their potential to interact with specific biological targets. Techniques such as molecular docking, enhanced by machine learning scoring functions, can predict the binding affinity and mode of interaction between these derivatives and proteins of interest. crimsonpublishers.com This in silico approach can dramatically reduce the time and cost associated with traditional high-throughput screening.

Generative AI models also offer an exciting frontier for the design of novel this compound derivatives. crimsonpublishers.com These algorithms can be trained on the structural features of known active compounds to generate new molecules with optimized properties, such as enhanced potency, reduced toxicity, or improved pharmacokinetic profiles. This de novo design capability opens up new avenues for exploring the chemical space around the this compound core.

| AI/ML Technique | Application in Drug Discovery | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of compounds based on their chemical structure. | Rapidly estimate the efficacy of new derivatives, guiding synthetic efforts. |

| Virtual Screening and Molecular Docking | Screening large libraries of virtual compounds against biological targets. | Identify potential new protein targets and therapeutic areas for this class of compounds. |

| Generative Models | Designing novel molecules with desired properties. | Create new this compound analogues with optimized therapeutic profiles. |

| Predictive Toxicology | Forecasting the potential toxicity of new compounds. | Reduce the likelihood of late-stage failures in drug development by identifying potentially toxic derivatives early on. |

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of pyridine (B92270) and thiophene-containing compounds exist, future research will likely focus on the development of more efficient, versatile, and sustainable synthetic routes to this compound and its derivatives.

Transition-metal-catalyzed cross-coupling reactions are expected to continue to be a cornerstone of synthetic strategies. nih.gov Methodologies such as Suzuki, Hiyama, and Negishi couplings offer powerful tools for the formation of the carbon-carbon bond between the pyridine and thiophene (B33073) rings. rsc.org Future work in this area may involve the development of novel catalyst systems with higher activity and broader substrate scope, potentially under ligand-free conditions to enhance the sustainability of these processes. rsc.org

Direct C-H arylation is another promising avenue for the synthesis of these compounds. mdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic pathways. The development of regioselective C-H activation methods for both the thiophene and pyridine rings will be a key area of investigation.

Furthermore, the exploration of multicomponent reactions offers a streamlined approach to the synthesis of highly functionalized this compound derivatives. nih.gov These one-pot reactions can rapidly generate molecular complexity from simple starting materials, reducing the number of synthetic steps and purification procedures required.

In addition to these chemical methods, biocatalysis presents an intriguing possibility for the synthesis of these compounds. The use of enzymes to catalyze key synthetic steps could offer high levels of selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov

Uncharted Biological Targets and Therapeutic Areas

The hybrid structure of this compound, combining two pharmacologically important heterocycles, suggests a broad potential for biological activity. researchgate.net While some research has been conducted, many potential biological targets and therapeutic areas remain unexplored.

Given that various pyridine and thiophene derivatives have demonstrated anticancer properties, a systematic evaluation of this compound analogues against a panel of cancer cell lines is warranted. researchgate.netmdpi.comnih.gov The identification of specific molecular targets within cancer cells, such as kinases or other enzymes, could lead to the development of novel oncology therapeutics. nih.gov

The anti-inflammatory potential of this scaffold also merits further investigation. Many existing anti-inflammatory drugs are based on heterocyclic structures, and it is plausible that derivatives of this compound could modulate key inflammatory pathways.

Beyond cancer and inflammation, there is a wide range of other potential therapeutic applications to explore. These include, but are not limited to, infectious diseases (antibacterial and antifungal agents), neurological disorders, and metabolic diseases. A comprehensive screening of this compound derivatives against a diverse array of biological targets could uncover unexpected and valuable therapeutic opportunities.

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Oncology | Kinases, Topoisomerases, Tubulin | Many pyridine and thiophene derivatives exhibit anticancer activity. nih.gov |

| Inflammation | Cyclooxygenases (COX), Lipoxygenases (LOX) | Heterocyclic compounds are common scaffolds in anti-inflammatory drugs. |

| Infectious Diseases | Bacterial or fungal enzymes | Thiophene-containing compounds have shown antimicrobial properties. researchgate.net |

| Neurological Disorders | Receptors and enzymes in the central nervous system | The pyridine motif is present in many neurologically active drugs. |

Development of Advanced Materials with Enhanced Performance

The conjugated π-system of this compound suggests its potential utility in the development of advanced organic materials. The electronic and photophysical properties of this compound and its derivatives could be harnessed for applications in organic electronics. researchgate.netcdnsciencepub.com

One area of interest is the development of organic light-emitting diodes (OLEDs). By modifying the structure of this compound, it may be possible to tune its emission properties to produce light of different colors. The incorporation of these compounds into OLED devices could lead to more efficient and cost-effective displays and lighting.

Another potential application is in the field of organic photovoltaics (OPVs). The electron-rich thiophene and electron-deficient pyridine rings make this scaffold a good candidate for use as a donor or acceptor material in OPV devices. tue.nl The ability to tune the HOMO and LUMO energy levels of these compounds through chemical modification is a key advantage in this context.

Furthermore, the metal-coordinating ability of the pyridine nitrogen atom opens up the possibility of creating functional metal-organic frameworks (MOFs). elsevierpure.com These materials, which consist of metal ions or clusters linked by organic ligands, have a wide range of potential applications, including gas storage, catalysis, and sensing.

Sustainable Chemistry Initiatives in Research and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development, and the study of this compound is no exception. Future research in this area will likely place a strong emphasis on the development of sustainable and environmentally friendly processes. nih.gov

This includes the use of greener solvents in synthetic procedures, replacing traditional volatile organic compounds with more benign alternatives such as water or ionic liquids. chemistryjournals.net The development of catalytic methods, both homogeneous and heterogeneous, that can be recycled and reused will also be a key focus. acs.org

Energy efficiency is another important aspect of sustainable chemistry. The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com